

Spectroscopic and Structural Elucidation of 1-Methylpiperazin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylpiperazin-2-one

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This technical guide provides a summary of available spectroscopic information for the compound **1-Methylpiperazin-2-one** (CAS No. 59702-07-7). While a complete set of experimentally derived spectral data from a single, peer-reviewed source is not readily available in the public domain, this document compiles predicted data, synthesis methodologies, and general experimental protocols to serve as a valuable resource for researchers.

Molecular Structure and Properties

- IUPAC Name: **1-methylpiperazin-2-one**
- Molecular Formula: $C_5H_{10}N_2O$ [\[1\]](#)
- Molecular Weight: 114.15 g/mol [\[1\]](#)
- Exact Mass: 114.079312947 Da [\[1\]](#)

Spectroscopic Data

A comprehensive set of experimentally verified spectroscopic data for **1-Methylpiperazin-2-one** is not available in the cited literature. However, predicted 1H NMR data has been reported and is presented below. Researchers are advised to obtain experimental data for confirmation.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-Methylpiperazin-2-one**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Tentative Assignment
3.52	s	2H	-CH ₂ - (C6)
3.32	t	2H	-CH ₂ - (C5)
3.09	t	2H	-CH ₂ - (C3)
2.97	s	3H	N-CH ₃

Solvent: CDCl_3 , Frequency: 400 MHz. Data is predicted.

Note on ^{13}C NMR, IR, and Mass Spectrometry Data: Explicit experimental data for ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of **1-Methylpiperazin-2-one** were not found in the available search results. Typically, one would expect the following characteristic signals:

- ^{13}C NMR: A carbonyl ($\text{C}=\text{O}$) signal in the range of 160-180 ppm, and several signals in the aliphatic region for the methyl and methylene carbons.
- IR Spectroscopy: A strong absorption band for the amide $\text{C}=\text{O}$ stretch, typically around 1650 cm^{-1} , and C-H stretching vibrations in the 2800-3000 cm^{-1} region.
- Mass Spectrometry: A molecular ion peak (M^+) corresponding to the molecular weight of the compound (114.15 g/mol).

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of **1-Methylpiperazin-2-one**.

1. Synthesis of **1-Methylpiperazin-2-one**

A general procedure for the synthesis of **1-methylpiperazin-2-one** has been described using piperazine as a starting material. In this process, piperazine is dissolved in a 50% aqueous acetone solution containing sodium hydroxide. The reaction mixture is stirred at room

temperature for three hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is treated with acetone to precipitate insoluble materials, which are then removed by filtration. After removing the acetone by distillation under reduced pressure, the final product, **1-methylpiperazin-2-one**, is obtained by distillation under reduced pressure, yielding a product with a boiling point of 104°C at 4 mmHg[2].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the purified **1-Methylpiperazin-2-one** sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), in an NMR tube. A small quantity of a reference standard, like tetramethylsilane (TMS), may be added.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used for both one-dimensional and potentially two-dimensional NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **1-Methylpiperazin-2-one**, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.
- **Data Acquisition:** The FT-IR spectrum would be recorded over the standard mid-IR range (e.g., $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder (or the clean ATR crystal) is typically recorded and subtracted from the sample spectrum.

4. Mass Spectrometry (MS)

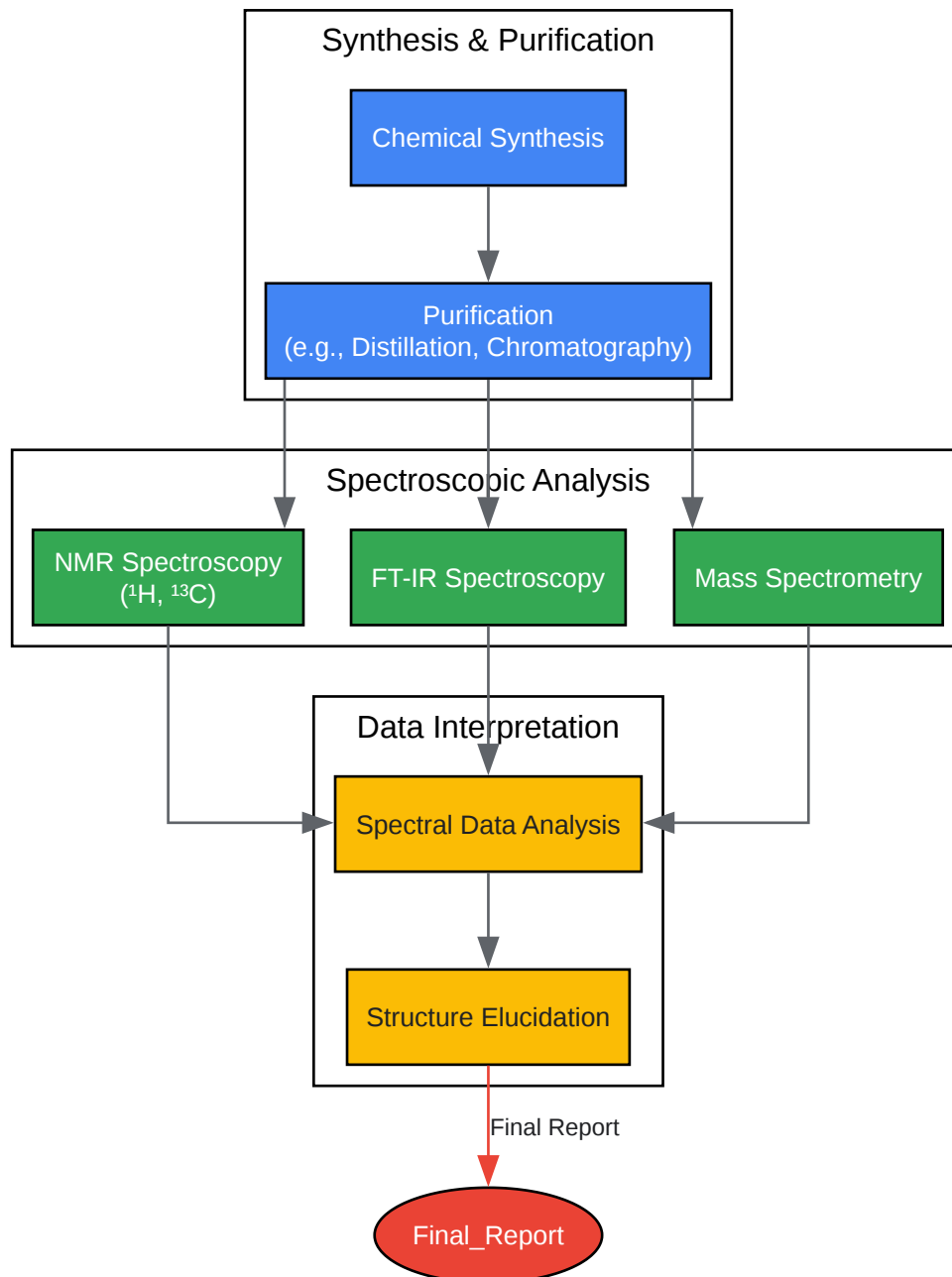
- **Sample Introduction and Ionization:** The sample would be introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for small molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- **Mass Analysis and Detection:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like **1-Methylpiperazin-2-one**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general process from chemical synthesis to structural elucidation using various spectroscopic techniques.

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References

- 1. 1-Methylpiperazin-2-one | C₅H₁₀N₂O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylpiperazin-2-one CAS#: 59702-07-7 [m.chemicalbook.com]
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